molecular formula C11H19N3O2 B13881628 5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine

5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13881628
M. Wt: 225.29 g/mol
InChI Key: DUGIUBJKOHYUOB-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method includes the reaction of 5-methylpyrazole with 2-(oxan-2-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the oxan-2-yloxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3O2/c1-9-8-10(12)13-14(9)5-7-16-11-4-2-3-6-15-11/h8,11H,2-7H2,1H3,(H2,12,13)

InChI Key

DUGIUBJKOHYUOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCOC2CCCCO2)N

Origin of Product

United States

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